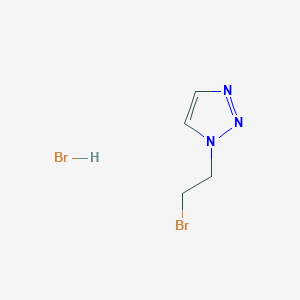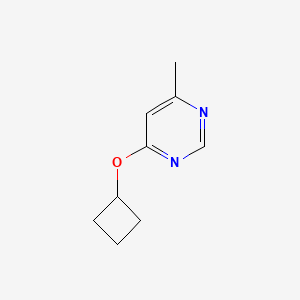![molecular formula C12H9N3 B8143215 2-Phenylpyrazolo[1,5-c]pyrimidine](/img/structure/B8143215.png)
2-Phenylpyrazolo[1,5-c]pyrimidine
Vue d'ensemble
Description
2-Phenylpyrazolo[1,5-c]pyrimidine is a useful research compound. Its molecular formula is C12H9N3 and its molecular weight is 195.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Phenylpyrazolo[1,5-c]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenylpyrazolo[1,5-c]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Pyrazolo[1,5-c]pyrimidines : Marei, Aly, and Mishrikey (1992) demonstrated the use of 2-Phenylpyrazolo[1,5-c]pyrimidine in synthesizing pyrazolo[1,5-c]pyrimidines and studying their reactions (Marei, Aly, & Mishrikey, 1992).
Pharmacological Research : Pecori Vettori et al. (1981) found that 2-Phenylpyrazolo[1,5-a]pyrimidines exhibit antipyretic, hypothermizing, and anti-inflammatory properties, making them useful in pharmacological research (Pecori Vettori et al., 1981).
Preparation of Pyrazolo[1,5-c]-1,2,4-Triazolo[4,3-a]pyrimidines : Atta (2011) used 2-Phenylpyrazolo[1,5-c]pyrimidine as a precursor for novel pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines (Atta, 2011).
Corrosion Inhibition : Wazzan and Mahgoub (2014) demonstrated that 2-Phenylpyrazolo[1,5-c]pyrimidine derivatives are effective corrosion inhibitors for ferrous alloys (Wazzan & Mahgoub, 2014).
Identification by 1H NMR : Maquestiau, Taghret, and Eynde (2010) used 2-Phenylpyrazolo[1,5-c]pyrimidine in the preparation of pyrazolo[1,5-a] pyrimidines, which can be identified by 1H NMR (Maquestiau, Taghret, & Eynde, 2010).
Organic Synthesis Applications : Quiroga et al. (2008) highlighted its use in organic synthesis due to high yields and short reaction times (Quiroga et al., 2008).
Inhibitory Activity : Dumaitre and Dodic (1996) noted that 6-phenylpyrazolo[3,4-d]pyrimidones are specific inhibitors of cGMP specific phosphodiesterase and have in vivo oral antihypertensive activity (Dumaitre & Dodic, 1996).
CRF(1) Receptor Antagonist : Chen et al. (2004) found that a 3-pyridylpyrazolo[1,5-a]pyrimidine, is a potent and orally active CRF(1) receptor antagonist (Chen et al., 2004).
Nonsteroidal Antiinflammatory Drugs : Auzzi et al. (1983) identified 2-Phenylpyrazolo[1,5-a]pyrimidin-7-ones as a new class of nonsteroidal antiinflammatory drugs devoid of ulcerogenic activity (Auzzi et al., 1983).
Anti-Proliferative Agents : Atta et al. (2019) showed that synthesized compounds inhibited the proliferation of MCF-7 human breast cancer cells (Atta et al., 2019).
Propriétés
IUPAC Name |
2-phenylpyrazolo[1,5-c]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-4-10(5-3-1)12-8-11-6-7-13-9-15(11)14-12/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTKULJUGZLUFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=NC=CC3=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylpyrazolo[1,5-c]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[3-Bromo-5-(trifluoromethoxy)phenyl]ethan-1-one](/img/structure/B8143138.png)

![6H,7H,8H-pyrrolo[3,4-b]1,8-naphthyridine dihydrochloride](/img/structure/B8143144.png)


![1-Cyclobutyl-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B8143168.png)

![N-(pyrimidin-2-yl)-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B8143185.png)


![2-[3-Fluoro-4-(trifluoromethyl)phenyl]piperidine hydrochloride](/img/structure/B8143198.png)
![5-Bromo-2-[3-(trifluoromethyl)azetidin-1-yl]pyridine](/img/structure/B8143202.png)
![2-[3-Fluoro-4-(trifluoromethoxy)phenyl]piperidine hydrochloride](/img/structure/B8143205.png)